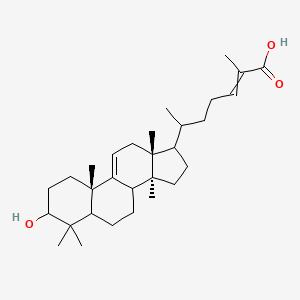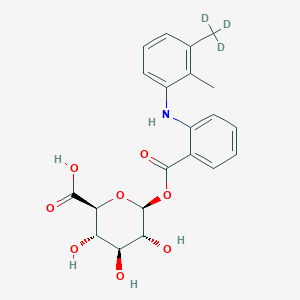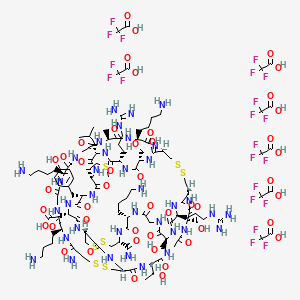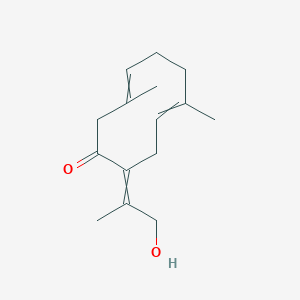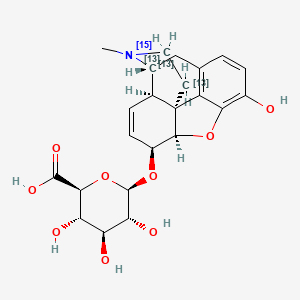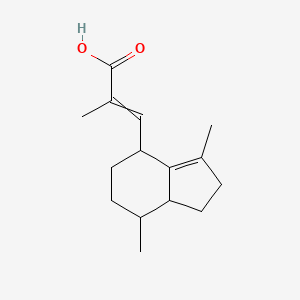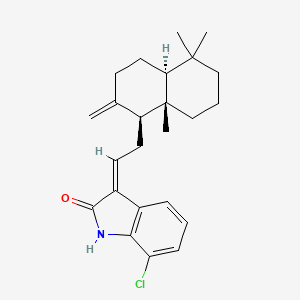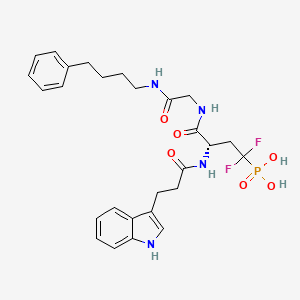
4-(2-Keto-1-benzimidazolinyl)piperidine-d5 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is a deuterated analog of 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable subject for research in various fields.
Méthodes De Préparation
The synthesis of 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzimidazole core.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer.
Industry: The compound’s stability and unique properties make it useful in various industrial applications, including as a catalyst or in material science.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s deuterated nature can enhance its binding affinity and prolong its activity. Molecular pathways involved in its action include signal transduction pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol: The non-deuterated analog, which may have different pharmacokinetic properties.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one: A structurally similar compound with a different functional group, leading to variations in reactivity and biological activity.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely studied for their diverse biological activities.
The uniqueness of 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 lies in its deuterated nature, which can provide advantages in terms of stability, metabolic resistance, and prolonged activity compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
3-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16)/i5D2,6D2,9D |
Clé InChI |
BYNBAMHAURJNTR-ICEZWLFOSA-N |
SMILES isomérique |
[2H]C1(CNCC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])[2H] |
SMILES canonique |
C1CNCCC1N2C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
